molecular formula C14H12N2O3 B1331616 2-(4-Formylphenoxy)-N-2-pyridinylacetamide CAS No. 329211-31-6

2-(4-Formylphenoxy)-N-2-pyridinylacetamide

Cat. No.: B1331616
CAS No.: 329211-31-6
M. Wt: 256.26 g/mol
InChI Key: MBUHKGWMCRLFTD-UHFFFAOYSA-N
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Description

2-(4-Formylphenoxy)-N-2-pyridinylacetamide is an organic compound that features a formyl group attached to a phenoxy ring, which is further connected to a pyridinylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Formylphenoxy)-N-2-pyridinylacetamide typically involves the reaction of 2-aminopyridine with chloroacetyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 4-hydroxybenzaldehyde to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Formylphenoxy)-N-2-pyridinylacetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The phenoxy and pyridinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: 2-(4-Carboxyphenoxy)-N-2-pyridinylacetamide.

    Reduction: 2-(4-Hydroxymethylphenoxy)-N-2-pyridinylacetamide.

    Substitution: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Formylphenoxy)-N-2-pyridinylacetamide is unique due to the presence of both a formyl group and a pyridinylacetamide moiety, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(4-formylphenoxy)-N-pyridin-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c17-9-11-4-6-12(7-5-11)19-10-14(18)16-13-3-1-2-8-15-13/h1-9H,10H2,(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUHKGWMCRLFTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)COC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350746
Record name ST002573
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329211-31-6
Record name ST002573
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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